molecular formula C18H17I3O4 B568754 3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester CAS No. 1797030-15-9

3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester

Cat. No.: B568754
CAS No.: 1797030-15-9
M. Wt: 678.043
InChI Key: YMRWXBGVGDQQHQ-UHFFFAOYSA-N
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Description

3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester is a synthetic derivative of the thyroid hormone thyroxine. It is known for its high affinity for thyroid hormone receptors and is used primarily in research settings. The compound has a molecular formula of C18H17I3O4 and a molecular weight of 678.04 . It is often utilized in studies related to thyroid hormone function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester typically involves the esterification of 3,3’,5-Triiodo Thyroacetic Acid with n-butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of 3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various iodinated derivatives and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to thyroid hormone receptors, which are nuclear receptors that regulate gene expression. Upon binding, it modulates the transcription of target genes involved in metabolism, growth, and development. The molecular targets include thyroid hormone receptor alpha and beta, and the pathways involved are primarily related to thyroid hormone signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester is unique due to its esterified form, which may influence its pharmacokinetics and bioavailability compared to other similar compounds. Its high affinity for thyroid hormone receptors makes it particularly useful in research focused on thyroid hormone function and metabolism .

Properties

CAS No.

1797030-15-9

Molecular Formula

C18H17I3O4

Molecular Weight

678.043

IUPAC Name

butyl 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate

InChI

InChI=1S/C18H17I3O4/c1-2-3-6-24-17(23)9-11-7-14(20)18(15(21)8-11)25-12-4-5-16(22)13(19)10-12/h4-5,7-8,10,22H,2-3,6,9H2,1H3

InChI Key

YMRWXBGVGDQQHQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I

Synonyms

4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodobenzeneacetic Acid n-Butyl Ester

Origin of Product

United States

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